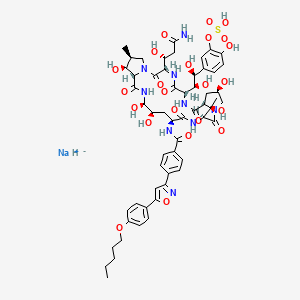
Micafungin (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micafungin (sodium salt) is an antifungal drug belonging to the echinocandin class of compounds. It is primarily used to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species. Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of micafungin (sodium salt) involves several steps. Initially, micafungin acid is synthesized through a series of chemical reactions. This acid is then converted into its sodium salt form by mixing it with a weak base in an aqueous solution. The process may also involve the use of organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of micafungin (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of cation exchange resins for purification and control of pH levels to maintain product stability .
Analyse Des Réactions Chimiques
Types of Reactions
Micafungin (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antifungal activity.
Reduction: This reaction can modify the molecular structure, impacting its efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of micafungin with modified functional groups. These derivatives can have different antifungal properties and may be used to develop new antifungal agents .
Applications De Recherche Scientifique
Micafungin (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and properties of echinocandins.
Biology: Researchers use micafungin to study fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: It is extensively used in clinical research to develop new treatments for fungal infections, particularly in immunocompromised patients.
Industry: Micafungin is used in the pharmaceutical industry for the development of antifungal drugs and formulations
Mécanisme D'action
Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is crucial for the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall. By blocking this enzyme, micafungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is unique to echinocandins and does not affect mammalian cells, making micafungin highly selective for fungal cells .
Comparaison Avec Des Composés Similaires
Micafungin is part of the echinocandin class of antifungal agents, which also includes caspofungin and anidulafungin. Compared to these compounds, micafungin has a broader spectrum of activity against Candida species and is often preferred for its efficacy and safety profile. Unlike azoles and polyenes, echinocandins like micafungin target the fungal cell wall rather than the cell membrane, reducing the risk of toxicity and drug interactions .
Similar Compounds
Caspofungin: Another echinocandin with similar mechanisms but different pharmacokinetic properties.
Anidulafungin: Known for its stability and long half-life, making it suitable for certain clinical applications.
Amphotericin B: A polyene antifungal that targets the fungal cell membrane, often used in combination with echinocandins for severe infections.
Micafungin’s unique mechanism of action and broad-spectrum activity make it a valuable tool in the treatment of invasive fungal infections, particularly in immunocompromised patients.
Propriétés
Formule moléculaire |
C56H72N9NaO23S |
|---|---|
Poids moléculaire |
1294.3 g/mol |
Nom IUPAC |
sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydride |
InChI |
InChI=1S/C56H71N9O23S.Na.H/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);;/q;+1;-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;;/m0../s1 |
Clé InChI |
XMIXJEXETXVNDE-XIXVKJHBSA-N |
SMILES isomérique |
[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
SMILES canonique |
[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
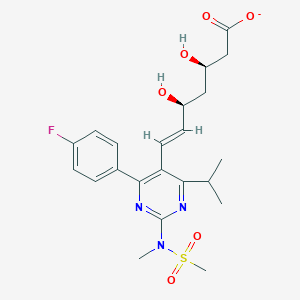
![[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone](/img/structure/B10764935.png)
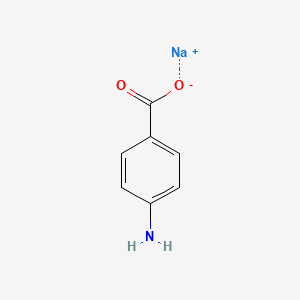

![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
![(5E,7E,27E,29E)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764965.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10764969.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride](/img/structure/B10764973.png)
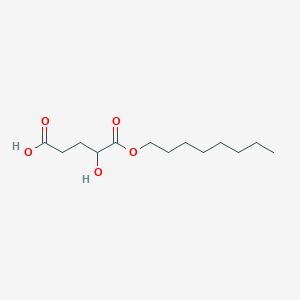
![(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764986.png)
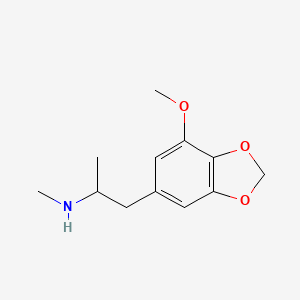
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)